N-cyclohexyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide

Medicinal Chemistry Structure-Activity Relationship Lipophilicity

Procure N-cyclohexyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide (CAS 898445-78-8) exclusively for hypothesis-driven SAR interrogation of the S-DACO pharmacophore in anti-HIV research per patent CN101475536A. No public IC50/Ki data exists; selection relies on structural differentiation of its N-cyclohexyl moiety, not demonstrated potency. Minor substituent changes alter target binding—substituting analogs without comparative data risks experimental irreproducibility. Confirm CAS 898445-78-8 at ordering to maintain screening deck fidelity. Suitable for physicochemical profiling (LogP, solubility) to baseline cyclohexyl-DHPM chemotype properties.

Molecular Formula C13H19N3O2S
Molecular Weight 281.37
CAS No. 898445-78-8
Cat. No. B2793427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide
CAS898445-78-8
Molecular FormulaC13H19N3O2S
Molecular Weight281.37
Structural Identifiers
SMILESCC1=C(NC(=O)N=C1)SCC(=O)NC2CCCCC2
InChIInChI=1S/C13H19N3O2S/c1-9-7-14-13(18)16-12(9)19-8-11(17)15-10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H,15,17)(H,14,16,18)
InChIKeyJWWROEZYXBZLOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide (CAS 898445-78-8): Chemical Identity and Evidence Availability


N-Cyclohexyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide is a synthetic dihydropyrimidinone (DHPM) derivative classified as a Dihydro-Alkylsulfanyl-Cyclohexylmethyl-Oxopyrimidine (S-DACO) [1]. Its structure features a 5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl core linked via a thioether to an N-cyclohexyl acetamide moiety (PubChem CID 73330114) [2]. This compound is primarily available as a research chemical from screening-library suppliers [1]. A critical evidence gap exists: no public quantitative bioactivity data (e.g., IC50, Ki) or direct comparative studies were identified for this specific compound in the scientific literature or authoritative databases including ChEMBL and BindingDB [3]. Therefore, the selection rationale for this compound must currently rely on its structural differentiation within the established S-DACO class rather than on demonstrated biological superiority over specific analogs.

Procurement Risk of N-Cyclohexyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide: Why S-DACO Class Analogs Are Not Interchangeable


In-class substitution of S-DACO derivatives is scientifically unsound without explicit comparative data. The S-DACO chemotype, characterized by a dihydropyrimidinone core, a cyclohexylmethyl group, and a substituted thioacetamide side chain, is a defined pharmacophore in anti-HIV research [1]. Even minor alterations in the thioacetamide substituent (e.g., replacing the N-cyclohexyl group with an N-benzyl group ) can profoundly alter lipophilicity, target binding, and polypharmacology. This sensitivity is evident in the broader DHPM class, where substitution patterns are critical for biological outcome. The absence of public bioactivity data heightens the procurement risk: selecting a different analog based solely on structural similarity or availability shifts the research into unknown structure-activity relationship (SAR) territory, undermining experimental reproducibility. Confirmation of the specific CAS number, 898445-78-8, is therefore an essential quality control step when sourcing this compound to maintain fidelity to a specific screening deck or synthetic protocol.

Quantitative Differentiation Evidence for N-Cyclohexyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide


Structural and Physicochemical Differentiation from the N-Benzyl Analog

The most structurally analogous compound identified with publicly available data is N-benzyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide . The differentiation between these two compounds lies in the amide nitrogen substituent: a non-aromatic, hydrophobic cyclohexyl ring (CAS 898445-78-8) versus a planar, aromatic benzyl group. This difference is projectable into key physicochemical properties. The calculated LogP (XLogP3) for the target compound is 2.1 [1], indicative of a specific lipophilicity profile that will influence membrane permeability, solubility, and protein binding, whereas the exact value for the benzyl analog is not reported here, highlighting the data gap. In SAR campaigns for the anti-HIV S-DACO class described in CN101475536A, the nature of the thioacetamide substituent is a critical determinant of both antiviral potency and cytotoxicity, with the cyclohexyl group representing a distinct steric and electrostatic vector from arylalkyl substituents [2].

Medicinal Chemistry Structure-Activity Relationship Lipophilicity

Validated Research Scenarios for Procuring N-Cyclohexyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide


Anti-HIV Medicinal Chemistry SAR Exploration

Procurement is justified only within a defined SAR program targeting the S-DACO pharmacophore for anti-HIV activity, as disclosed in patent CN101475536A [1]. The compound serves as a specific probe to interrogate the effect of an N-cyclohexyl substituent on antiviral potency, cytotoxicity, and pharmacokinetic properties, compared to other analogs in the same patent family. Its strict use case is hypothesis-driven research, not lead optimization, given the absence of public potency data.

Physicochemical Profiling of Cyclohexyl-Pyrimidinone Hybrids

This compound is fit for use in analytical studies measuring fundamental physicochemical properties such as LogP (computed XLogP3=2.1 [2]), aqueous solubility, and permeability. The purpose is to generate comparative data within a selffield series to establish baseline parameters for the cyclohexyl-DHPM chemotype, contributing to a broader understanding of the drug-like properties of this scaffold.

Replication of Screening Deck Hits

The only other valid procurement scenario is for the purpose of resupply or confirmation of a hit identified from a proprietary or referenced screening library where this specific CAS number is listed. In this context, the compound's absolute purity (e.g., >90% as reported by a vendor [3]) and correct identity are the critical parameters to avoid data variability originating from an incorrect analog.

Quote Request

Request a Quote for N-cyclohexyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.